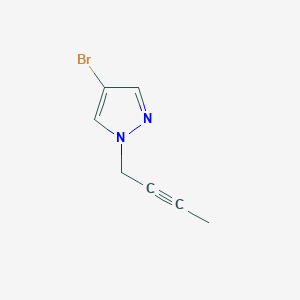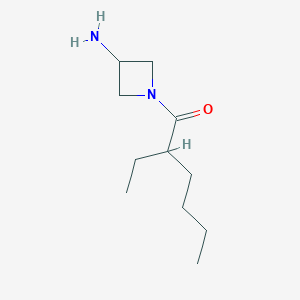
1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one
Vue d'ensemble
Description
“1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The compound also contains an amino group and a ketone group .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one” includes an azetidine ring, an amino group, and a ketone group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one” include a molecular weight of 150.61, a solid physical form, and a storage temperature of 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in the development of new therapeutic agents.
- The compound has been utilized in the synthesis of key intermediates for antibiotics targeting veterinary pathogens, showcasing the importance of azetidine derivatives in antibiotic development (Fleck et al., 2003).
- Research into azetidine nucleosides indicates potential antiviral applications, where the azetidine ring serves as a novel structural motif in nucleoside analogs. This highlights the compound's role in creating new classes of antiviral agents (Hosono et al., 1994).
- Azetidinone derivatives have been synthesized for exploring antibacterial, antifungal, and anti-inflammatory activities, demonstrating the broad spectrum of biological activities associated with azetidine-based compounds (Samadhiya et al., 2012).
Chemotherapeutic Research
The structural versatility of 1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one allows for the development of novel chemotherapeutic agents.
- Azetidine derivatives have been linked to potent inhibitory activities against monoamine oxidase type A, indicating their potential use in treating depression and anxiety disorders (Mai et al., 2002).
- The exploration of azetidine intermediates in medicinal chemistry has led to the synthesis of compounds with significant antibacterial activity, further underscoring the utility of this scaffold in drug development (Yang, 2009).
Pharmacological Potential
Research on azetidine derivatives highlights their pharmacological potential across a range of applications, from antimicrobial to anticancer activities.
- Novel azetidine-based quinolones have been developed with exceptional antibacterial efficacy against resistant strains, offering promising leads for new antibiotic therapies (Kuramoto et al., 2003).
- The synthesis and evaluation of azetidine-containing compounds for antimicrobial and anticancer properties further illustrate the compound's relevance in the development of new therapeutic agents (Hafez et al., 2016).
Safety and Hazards
Orientations Futures
The future directions for research on “1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one” and similar compounds could involve exploring their potential biological activities and developing new synthesis methods . Further studies could also investigate the compound’s mechanism of action and its potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.
Mode of Action
If we consider the similar compound mentioned above, it acts as an agonist at the histamine h3 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the H3 receptor can lead to various downstream effects, including the modulation of neurotransmitter release.
Biochemical Pathways
The activation of histamine h3 receptors generally leads to the inhibition of the release of various neurotransmitters, including histamine itself, acetylcholine, norepinephrine, and dopamine . This can affect various physiological processes, including sleep-wake cycles, cognitive functions, and feeding behaviors.
Pharmacokinetics
, which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The activation of histamine h3 receptors can lead to various downstream effects, including the modulation of neurotransmitter release . This can affect various physiological processes, including sleep-wake cycles, cognitive functions, and feeding behaviors.
Action Environment
The compound has been reported to be stable under inert atmosphere and at temperatures between 2-8°C .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-5-6-9(4-2)11(14)13-7-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBBFZQUNCWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-ethylhexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



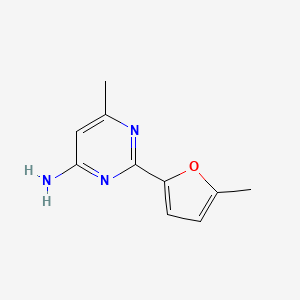


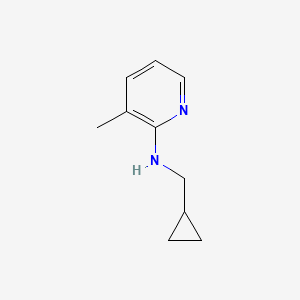
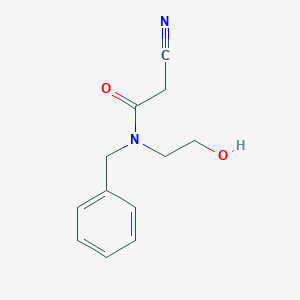

amine](/img/structure/B1469023.png)

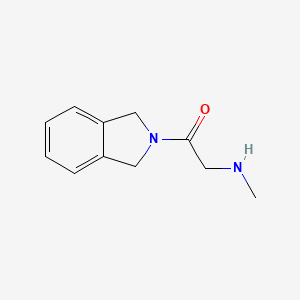
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
